CID 21902340
Description
CID 21902340 is a chemical compound registered in PubChem, a public database for chemical properties and biological activities. For instance, and highlight compounds with structural or functional similarities, such as steroid derivatives, bile acids, or toxin analogs, which are often compared using techniques like mass spectrometry (MS) and chromatography . This compound could hypothetically align with these categories, necessitating comparison with structurally or functionally related compounds to elucidate its properties.
Properties
Molecular Formula |
C13H30O4Si3 |
|---|---|
Molecular Weight |
334.63 g/mol |
InChI |
InChI=1S/C13H30O4Si3/c1-19(2,3)16-13(17-20(4,5)6)18-9-7-8-14-10-12-11-15-12/h12-13H,7-11H2,1-6H3 |
InChI Key |
XKIVYSHGLIJFIU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCOCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane typically involves the reaction of glycidoxypropyltrimethoxysilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere at room temperature to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Epoxide Ring Opening: The glycidoxy group can participate in ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Other silanes or silanols under controlled temperature and humidity.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Hydroxyl-functionalized products.
Scientific Research Applications
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research:
Material Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Surface Modification: Employed to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Biological Applications: Utilized in the preparation of biocompatible coatings and as a crosslinking agent in the synthesis of hydrogels.
Industrial Applications: Applied in the production of adhesives, sealants, and coatings to enhance their performance
Mechanism of Action
The mechanism of action of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane involves the interaction of its functional groups with various substrates. The glycidoxy group can react with nucleophiles, leading to the formation of covalent bonds. The trimethylsiloxy groups provide hydrophobic characteristics, which can modify the surface properties of materials. These interactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares CID 21902340 (hypothetically categorized) with compounds from the evidence, focusing on structural features, analytical data, and biological activities.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Structural Analogues: Compounds like taurocholic acid (CID 6675) and DHEAS (CID 12594) share sulfated or conjugated steroid backbones, critical for binding to transporters or receptors . If this compound has a similar scaffold, its solubility or target affinity could differ based on functional group substitutions. Betulinic acid (CID 64971), a triterpenoid, demonstrates how minor structural changes (e.g., hydroxylation at C3) enhance bioactivity compared to betulin (CID 72326) .
Analytical Techniques: LC-ESI-MS with CID (Collision-Induced Dissociation) is pivotal for differentiating isomers like ginsenosides in . For this compound, this method could elucidate fragmentation patterns to confirm structural uniqueness . GC-MS () and vacuum distillation fractions might separate this compound from analogs based on volatility or polarity .
Biological Activity :
- Oscillatoxin derivatives (CIDs 101283546, 185389) exhibit cytotoxic properties linked to macrocyclic lactones. If this compound shares this motif, its mechanism might involve membrane disruption or ion channel interference .
- Betulin-derived inhibitors () highlight the importance of hydrophobic moieties for enzyme binding. A similar design in this compound could optimize pharmacokinetics .
Pharmacological Context: and discuss chemotherapy-induced diarrhea (CID), where compounds like irinotecan metabolites cause gastrointestinal toxicity. While unrelated to PubChem this compound, this illustrates the need for comparative toxicity profiling in drug development .
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